![molecular formula C17H12Br2N2 B12627244 N-([1,1'-Biphenyl]-3-yl)-2,6-dibromopyridin-4-amine CAS No. 920752-36-9](/img/structure/B12627244.png)
N-([1,1'-Biphenyl]-3-yl)-2,6-dibromopyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-([1,1’-Biphenyl]-3-yl)-2,6-dibromopyridin-4-amine is an organic compound that features a biphenyl group attached to a dibromopyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-3-yl)-2,6-dibromopyridin-4-amine typically involves the coupling of a biphenyl derivative with a dibromopyridine precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bond between the biphenyl and pyridine rings . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may include techniques such as recrystallization or chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-([1,1’-Biphenyl]-3-yl)-2,6-dibromopyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The dibromo groups on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The biphenyl and pyridine rings can be oxidized or reduced, leading to the formation of different functional groups.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used to deprotonate nucleophiles, facilitating their substitution onto the pyridine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different functionalized biphenyl or pyridine compounds .
Applications De Recherche Scientifique
N-([1,1’-Biphenyl]-3-yl)-2,6-dibromopyridin-4-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-([1,1’-Biphenyl]-3-yl)-2,6-dibromopyridin-4-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects . The pathways involved can include signal transduction, gene expression, or metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dibromopyridine: A precursor for the synthesis of N-([1,1’-Biphenyl]-3-yl)-2,6-dibromopyridin-4-amine, used in various organic reactions.
N-Phenyl-2,6-dibromopyridin-4-amine: A similar compound with a phenyl group instead of a biphenyl group, used in similar applications.
Uniqueness
N-([1,1’-Biphenyl]-3-yl)-2,6-dibromopyridin-4-amine is unique due to the presence of both biphenyl and dibromopyridine moieties, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
920752-36-9 |
|---|---|
Formule moléculaire |
C17H12Br2N2 |
Poids moléculaire |
404.1 g/mol |
Nom IUPAC |
2,6-dibromo-N-(3-phenylphenyl)pyridin-4-amine |
InChI |
InChI=1S/C17H12Br2N2/c18-16-10-15(11-17(19)21-16)20-14-8-4-7-13(9-14)12-5-2-1-3-6-12/h1-11H,(H,20,21) |
Clé InChI |
VHLVUNGUYQJICX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=CC=C2)NC3=CC(=NC(=C3)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


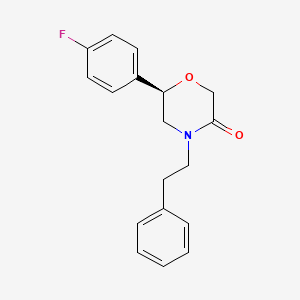

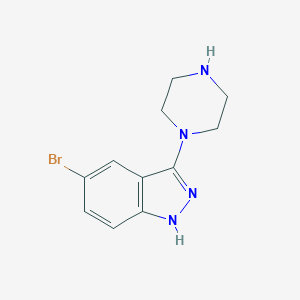
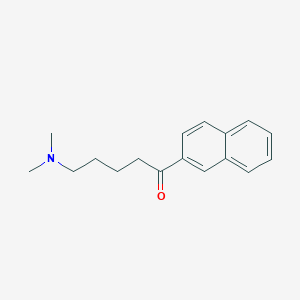
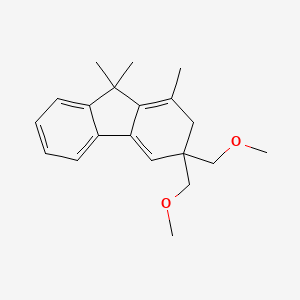
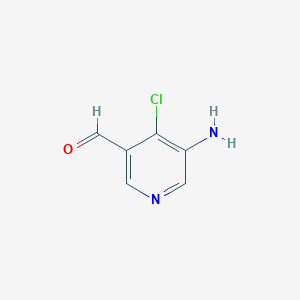
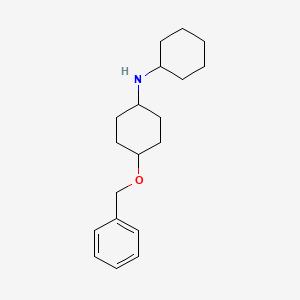
![6-{3-[(4-chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-N-ethyl-N'-(methoxymethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B12627204.png)
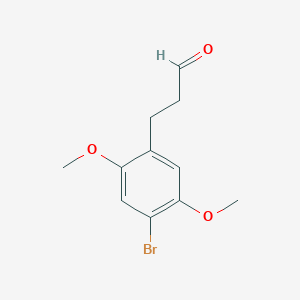
![1H-Pyrrolo[2,3-f]quinoline-2,3-dione](/img/structure/B12627220.png)
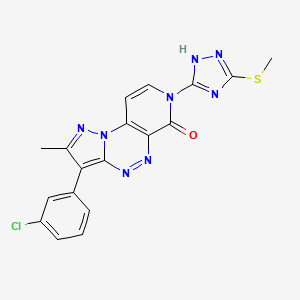
![2-(4-fluorophenyl)-4-[(4-methylphenyl)carbonyl]hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione](/img/structure/B12627224.png)

![N-[(E)-2-[5-(1,3-benzothiazol-2-yl)-3-ethyl-1-phenyl-2H-benzimidazol-2-yl]ethenyl]-N-methylaniline;hydroiodide](/img/structure/B12627251.png)
